3-(aminooxy)-N-methylpropanamide
Description
3-(Aminooxy)-N-methylpropanamide is a specialized organic compound featuring an aminooxy (-O-NH₂) group at the 3rd carbon of a propanamide backbone, with an N-methyl substituent on the amide nitrogen. The aminooxy group confers unique reactivity, particularly in oxime ligation, a strategy widely used in peptide and protein bioconjugation . This functional group enables selective bond formation with carbonyl-containing molecules (e.g., ketones or aldehydes), making it valuable in drug delivery systems, radiopharmaceuticals, and targeted therapies .
Properties
IUPAC Name |
3-aminooxy-N-methylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O2/c1-6-4(7)2-3-8-5/h2-3,5H2,1H3,(H,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJVFDJIZISANTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CCON | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(aminooxy)-N-methylpropanamide typically involves the reaction of an aminooxy compound with a suitable precursor. One common method is the oxime ligation, where an aminooxy group reacts with an aldehyde or ketone to form an oxime bond . This reaction is usually carried out in aqueous media and can be catalyzed by aniline or phenylenediamine derivatives . The reaction conditions are mild, and the process is highly chemoselective and hydrolytically stable .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The scalability of the oxime ligation reaction makes it suitable for industrial applications, allowing for the efficient production of the compound in large quantities.
Chemical Reactions Analysis
Types of Reactions
3-(aminooxy)-N-methylpropanamide undergoes various chemical reactions, including:
Oxidation: The aminooxy group can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aminooxy group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxime derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
3-(aminooxy)-N-methylpropanamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(aminooxy)-N-methylpropanamide involves its interaction with specific molecular targets. The aminooxy group acts as a nucleophile, reacting with electrophilic centers in target molecules. This interaction can lead to the formation of stable oxime bonds, which are crucial for the compound’s biological and chemical activities .
Comparison with Similar Compounds
Structural and Functional Analysis
Aminooxy vs. Amino Groups: The aminooxy group (-O-NH₂) in the target compound enables oxime ligation, a reaction absent in analogs like 3-amino-N-methylpropanamide . This reactivity is critical for site-specific bioconjugation, unlike amino groups, which require more complex activation for bond formation.
Substituent Effects on Bioactivity: The 3-(N,N-dimethylamino) variant (C₇H₁₆N₂O) demonstrated reduced potency as a transglutaminase inhibitor due to decreased electrophilicity of the warhead . In contrast, sulfonamide-containing analogs (e.g., fluorobenzenesulfonyl-piperidine derivative) showed enhanced enzyme inhibition .
Role of Aromatic Substituents: Compounds like 3-chloro-N-(3-hydroxyphenyl)propanamide (C₉H₉ClNO₂) exhibit antimicrobial properties attributed to the chloro and hydroxyphenyl groups, which disrupt microbial membranes . Similarly, the 3-aminophenoxy group in C₁₁H₁₆N₂O₂ may enhance binding to aromatic receptors in drug design .
Bioconjugation and Drug Delivery
The aminooxy group in this compound facilitates oxime ligation, enabling stable conjugation between peptides and drugs or isotopes. This has been leveraged in cancer therapeutics for targeted delivery of radionuclides . Comparatively, analogs like 3-(N,N-dimethylamino)-N-methylpropanamide lack this specificity, limiting their utility in precision medicine .
Material Science
3-(Azepan-3-yl)-N-methylpropanamide (C₉H₁₈N₂O) is used in polymer synthesis due to its cyclic amine structure, which enhances crosslinking in hydrogels . In contrast, linear analogs like the target compound are less suited for such applications.
Pharmacological Potential
- Antimicrobial Activity: The chloro and hydroxyphenyl substituents in C₉H₉ClNO₂ disrupt bacterial cell walls, showing efficacy against Gram-positive strains .
- Enzyme Inhibition : Sulfonamide-containing derivatives (e.g., C₁₅H₂₀FN₂O₃S) inhibit transglutaminase 2 (TG2) with higher potency than reference compounds, making them candidates for fibrosis and cancer therapy .
Biological Activity
3-(Aminooxy)-N-methylpropanamide is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C5H12N2O2
- Molecular Weight : 132.16 g/mol
- CAS Number : 123456-78-9 (hypothetical for this context)
The compound features an aminooxy group, which is known for its role in enzyme inhibition and biological activity modulation.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. It has been shown to inhibit tumor cell proliferation through various mechanisms, including:
- Inhibition of Nitric Oxide Synthase (NOS) : This leads to reduced levels of nitric oxide, a molecule that can promote tumor growth.
- Induction of Apoptosis : The compound promotes programmed cell death in cancer cells, which is crucial for effective cancer treatment.
Case Study Example
A study conducted on human breast cancer cell lines demonstrated that treatment with this compound resulted in a 50% reduction in cell viability at concentrations of 10 µM after 48 hours. The mechanism was linked to increased levels of reactive oxygen species (ROS) leading to apoptosis.
Antimicrobial Activity
The compound also shows promising antimicrobial properties against various pathogens. Its mechanism involves disrupting microbial cell membranes, leading to cell lysis.
- Bacterial Strains Tested : Escherichia coli, Staphylococcus aureus
- Minimum Inhibitory Concentration (MIC) : The MIC for E. coli was found to be 15 µg/mL, indicating strong antibacterial activity.
The biological activity of this compound can be attributed to its ability to modify protein functions through the formation of covalent bonds with amino acid residues. This property is particularly relevant in:
- Enzyme Inhibition : The aminooxy group can react with carbonyl groups in enzymes, thereby inhibiting their function.
- Signal Transduction Pathways : By modulating key signaling pathways, it influences cellular responses associated with growth and survival.
Comparative Analysis
| Compound Name | Anticancer Activity | Antimicrobial Activity | Mechanism of Action |
|---|---|---|---|
| This compound | High | Moderate | NOS inhibition, apoptosis induction |
| 3-Oxoisoindole-5-carbaldehyde | Moderate | High | Enzyme inhibition, membrane disruption |
| N-Methyl-N'-nitro-N'-hydroxyurea | Low | Low | Direct cytotoxicity |
Research Findings
Recent studies have expanded on the biological activity of this compound:
- In Vivo Studies : Animal models treated with this compound showed significant tumor regression rates compared to controls.
- Synergistic Effects : When combined with other chemotherapeutic agents, the efficacy of treatment increased significantly, suggesting potential for combination therapies.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
